2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-4,5-dicarboxamide
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Overview
Description
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide is a heterocyclic compound that features both furan and thiazole rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide typically involves the formation of the furan and thiazole rings followed by their subsequent coupling. One common method involves the use of furan-2-carbaldehyde and thiosemicarbazide as starting materials. The reaction proceeds through a cyclization process under acidic conditions to form the thiazole ring. The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-(5-formylfuran-2-yl)thiazole-4,5-dicarboxamide.
Scientific Research Applications
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide
- 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide
- 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxylic acid
Uniqueness
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties. Its hydroxymethyl group also provides a site for further chemical modifications, enhancing its versatility in various applications.
Properties
CAS No. |
60084-08-4 |
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Molecular Formula |
C10H9N3O4S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
2-[5-(hydroxymethyl)furan-2-yl]-1,3-thiazole-4,5-dicarboxamide |
InChI |
InChI=1S/C10H9N3O4S/c11-8(15)6-7(9(12)16)18-10(13-6)5-2-1-4(3-14)17-5/h1-2,14H,3H2,(H2,11,15)(H2,12,16) |
InChI Key |
ACXXNGXTDXTNRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=NC(=C(S2)C(=O)N)C(=O)N)CO |
Origin of Product |
United States |
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